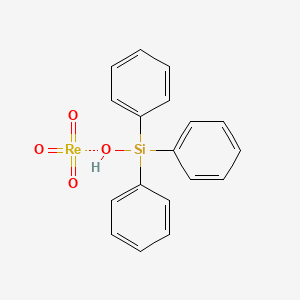

Trioxo(triphenylsilyloxy)rhenium(VII)

描述

BenchChem offers high-quality Trioxo(triphenylsilyloxy)rhenium(VII) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trioxo(triphenylsilyloxy)rhenium(VII) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

hydroxy(triphenyl)silane;trioxorhenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBZDHVJEWANCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4ReSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Trioxo(triphenylsilyloxy)rhenium(VII)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trioxo(triphenylsilyloxy)rhenium(VII), a significant organometallic compound with applications in catalysis. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula C₁₈H₁₅O₄ReSi, is a pale yellow crystalline solid.[1] The central rhenium atom is in the +7 oxidation state, coordinated to three oxo ligands and a triphenylsilyloxy group. This compound is of interest to the scientific community for its catalytic activity in various organic transformations. The triphenylsilyloxy ligand enhances its stability and solubility in organic solvents compared to other rhenium oxo complexes.[1]

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) is typically achieved through the reaction of a suitable rhenium(VII) oxide precursor with triphenylsilanol (B1683266). A common and effective method involves the reaction of dirhenium heptoxide (Re₂O₇) with triphenylsilanol (Ph₃SiOH).

Experimental Protocol: Synthesis from Dirhenium Heptoxide and Triphenylsilanol

This protocol is based on established methods for the synthesis of related triorganosilyloxyrhenium oxides.

Materials:

-

Dirhenium heptoxide (Re₂O₇)

-

Triphenylsilanol (Ph₃SiOH)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous hexane (B92381)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Cannula for liquid transfer

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve dirhenium heptoxide in anhydrous dichloromethane.

-

Addition of Triphenylsilanol: To the stirred solution of dirhenium heptoxide, add a solution of triphenylsilanol in anhydrous dichloromethane dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of dichloromethane and add hexane until the solution becomes turbid. Allow the solution to stand at a low temperature (e.g., 4 °C) to induce crystallization.

-

Isolation and Drying: Collect the resulting pale yellow crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Trioxo(triphenylsilyloxy)rhenium(VII).

Characterization of Trioxo(triphenylsilyloxy)rhenium(VII)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Trioxo(triphenylsilyloxy)rhenium(VII). The following techniques are typically employed.

Physical and Spectroscopic Data

| Property | Data |

| Appearance | Pale yellow crystalline solid[1] |

| Molecular Formula | C₁₈H₁₅O₄ReSi |

| Molecular Weight | 509.60 g/mol |

| Melting Point | 108-110 °C |

| ¹H NMR (CDCl₃, δ) | 7.3-7.6 (m, 15H, -Si(C₆H₅)₃) |

| Coordination Geometry | Distorted Trigonal Bipyramidal[1] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the compound in deuterated chloroform (B151607) (CDCl₃). Record the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum should show characteristic vibrational bands for the Re=O and Si-O bonds.

Single-Crystal X-ray Diffraction:

-

Grow suitable single crystals by slow evaporation of a saturated solution or by slow diffusion of a non-solvent.

-

Mount a crystal on a goniometer head and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

-

Solve and refine the crystal structure to determine the molecular geometry, bond lengths, and bond angles.

Characterization Workflow Diagram

Caption: Workflow for the characterization of Trioxo(triphenylsilyloxy)rhenium(VII).

Safety Precautions

-

Rhenium compounds, especially volatile oxides, should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dirhenium heptoxide is hygroscopic and should be handled under an inert atmosphere.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care.

Conclusion

This technical guide has outlined the synthesis and characterization of Trioxo(triphenylsilyloxy)rhenium(VII). The provided experimental protocols and characterization data serve as a valuable resource for researchers in organometallic chemistry and catalysis. The detailed workflows and data tables are intended to facilitate the reproducible synthesis and reliable identification of this important rhenium complex.

References

Unveiling the Molecular Architecture of Trioxo(triphenylsilyloxy)rhenium(VII): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula C₁₈H₁₅O₄ReSi, is an organometallic compound featuring a central rhenium atom in its highest +VII oxidation state. This compound is of significant interest to the scientific community due to its catalytic activity in various organic transformations. This technical guide provides a comprehensive overview of the molecular structure of Trioxo(triphenylsilyloxy)rhenium(VII), drawing from available spectroscopic and analytical data. While a definitive single-crystal X-ray diffraction study providing precise bond lengths and angles is not publicly available in the searched literature, this guide consolidates the current understanding of its structural characteristics and synthetic methodology.

Molecular Structure and Bonding

The molecular structure of Trioxo(triphenylsilyloxy)rhenium(VII) is characterized by a central rhenium atom coordinated to three terminal oxo ligands and one triphenylsilyloxy group. This arrangement results in a distorted tetrahedral or trigonal pyramidal geometry around the rhenium center. The high oxidation state of rhenium(VII) significantly influences the bonding within the molecule, leading to short and strong rhenium-oxygen bonds.

Key Structural Features:

-

Rhenium(VII) Center: The rhenium atom exists in a d⁰ electron configuration, contributing to the compound's stability and catalytic properties.

-

Trioxo Ligands: Three terminal oxygen atoms are double-bonded to the rhenium center (Re=O). These bonds are expected to be short and exhibit high vibrational frequencies in infrared spectroscopy.

-

Triphenylsilyloxy Ligand: A bulky triphenylsilyloxy group (-OSi(C₆H₅)₃) is single-bonded to the rhenium atom via the oxygen atom. This ligand imparts solubility in organic solvents and influences the steric environment around the catalytic center.

Physicochemical Properties

A summary of the known physicochemical properties of Trioxo(triphenylsilyloxy)rhenium(VII) is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₈H₁₅O₄ReSi |

| Molecular Weight | 509.60 g/mol |

| CAS Number | 60624-60-4 |

| Appearance | Pale yellow crystalline solid |

| Oxidation State of Re | +7 |

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure of Trioxo(triphenylsilyloxy)rhenium(VII).

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is dominated by signals arising from the phenyl protons of the triphenylsilyloxy ligand. These typically appear as a complex multiplet in the aromatic region.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the Re=O stretching vibrations. These bands are indicative of the trioxo core of the molecule.

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) generally involves the reaction of a suitable rhenium oxide precursor with triphenylsilanol. A generalized experimental workflow is depicted below.

Experimental Workflow: Synthesis

Caption: Generalized workflow for the synthesis of Trioxo(triphenylsilyloxy)rhenium(VII).

Detailed Experimental Protocol

A detailed experimental protocol, based on general procedures for the synthesis of related organorhenium oxides, would involve the following steps. Note: Specific quantities and reaction conditions would need to be optimized based on laboratory-scale requirements.

-

Reaction Setup: A flame-dried Schlenk flask is charged with a rhenium oxide precursor, such as rhenium(VII) oxide (Re₂O₇).

-

Reagent Addition: An equimolar amount of triphenylsilanol, dissolved in a dry, inert solvent like dichloromethane (B109758), is added to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, which can be monitored by techniques like thin-layer chromatography.

-

Work-up: The reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the final product as a crystalline solid.

-

Characterization: The purified product is characterized by standard analytical techniques, including ¹H NMR and IR spectroscopy, to confirm its identity and purity.

Logical Relationship of Structural Components

The relationship between the constituent parts of Trioxo(triphenylsilyloxy)rhenium(VII) can be visualized as a hierarchical structure.

Caption: Hierarchical relationship of the components of Trioxo(triphenylsilyloxy)rhenium(VII).

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) is a significant organometallic compound with a well-defined, albeit not crystallographically fully detailed, molecular structure. Its key features include a high-valent rhenium center, a trioxo core, and a sterically demanding triphenylsilyloxy ligand. The synthesis is achievable through the reaction of rhenium oxides with triphenylsilanol. Further research, particularly a single-crystal X-ray diffraction study, would be invaluable to precisely determine the bond lengths and angles, providing deeper insights into the electronic structure and reactivity of this important catalyst.

An In-depth Technical Guide to the Spectroscopic Data of Trioxo(triphenylsilyloxy)rhenium(VII)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organometallic compound Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula ReO₃(OSiPh₃). This document is intended for researchers and professionals in chemistry and drug development who utilize this compound in their work.

Trioxo(triphenylsilyloxy)rhenium(VII) is a versatile catalyst and precursor in organic synthesis. A thorough understanding of its structural and electronic properties, as elucidated by various spectroscopic techniques, is crucial for its effective application and for the development of new synthetic methodologies. This guide presents a summary of available spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Trioxo(triphenylsilyloxy)rhenium(VII).

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |

| ¹H | 7.6 - 7.4 | CDCl₃ | Multiplet | Phenyl protons (-OSiPh₃) |

| ¹³C | Data not available | - | - | - |

| ²⁹Si | Data not available | - | - | - |

| ¹⁸⁵/¹⁸⁷Re | -1240 | CDCl₃ | Singlet | Re(VII) oxo complex |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~970 | Strong | ν(Re=O) symmetric stretch |

| ~920 | Strong | ν(Re=O) asymmetric stretch |

| ~1120 | Medium | ν(Si-O) stretch |

| 3100-3000 | Medium | ν(C-H) aromatic stretch |

| 1430, 1190 | Medium | Phenyl ring vibrations |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Assignment |

| Data not available | - | - |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| Data not available | - | - | - |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is typically used.

-

Sample Preparation: A solution of Trioxo(triphenylsilyloxy)rhenium(VII) is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed for homogeneity.

-

A standard single-pulse experiment is performed.

-

The spectral width is set to encompass the aromatic region (typically 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

The data is processed with a Fourier transform and the spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹⁸⁵/¹⁸⁷Re NMR Acquisition:

-

A broadband probe tuned to the rhenium frequency is used.

-

Due to the large chemical shift range of rhenium, a wide spectral width is employed.

-

A reference standard, such as a solution of perrhenic acid (HReO₄), is used for chemical shift referencing.

-

A larger number of scans may be required due to the lower gyromagnetic ratios of the rhenium isotopes.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: A solution of the compound is prepared in a suitable infrared-transparent solvent (e.g., dichloromethane, CH₂Cl₂). The solution is placed in a liquid IR cell with appropriate window material (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the KBr pellet/solvent) is recorded.

-

The sample is placed in the beam path and the sample spectrum is acquired.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mandatory Visualizations

Synthesis Workflow

The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) typically involves the reaction of a rhenium(VII) oxide precursor with triphenylsilanol.

Spectroscopic Characterization Logic

The characterization of the synthesized compound relies on a combination of spectroscopic techniques to confirm its identity and purity.

An In-Depth Technical Guide on the Thermal Stability and Reactivity of Trioxo(triphenylsilyloxy)rhenium(VII)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula (Ph₃SiO)ReO₃, is a significant organometallic compound, primarily recognized for its role as a precursor to potent catalysts in various organic transformations. Its utility is intrinsically linked to its thermal characteristics and reactivity profile. This document provides a comprehensive overview of the synthesis, thermal stability, and diverse reactivity of (Ph₃SiO)ReO₃, supported by detailed experimental protocols and structured data for clarity and practical application.

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

The primary and most efficient route for the synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) involves the reaction of dirhenium heptoxide (Re₂O₇) with triphenylsilanol (B1683266) (Ph₃SiOH). This reaction is typically performed in a dry, inert solvent to yield the desired product.

Synthesis Workflow

The logical flow of the synthesis is straightforward, involving the combination of the two primary reactants to form the final product.

Caption: Synthesis workflow for Trioxo(triphenylsilyloxy)rhenium(VII).

Thermal Stability

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for Trioxo(triphenylsilyloxy)rhenium(VII) is not extensively detailed in publicly accessible literature, its thermal behavior can be inferred from related compounds and general observations. Rhenium(VII) oxo complexes are known to be sensitive to heat. It is generally understood that upon heating, the compound will eventually decompose. For many similar rhenium complexes, this decomposition can occur at or near their melting points, often leading to the reduction of the Re(VII) center and the release of volatile byproducts. The triphenylsilyloxy ligand itself has high thermal stability, but the Re-O-Si linkage is the likely point of thermal cleavage.

| Property | Value/Observation |

| Physical State | Crystalline solid |

| Melting Point | Specific data not consistently available; decomposition may occur upon melting. |

| Decomposition | Expected to decompose at elevated temperatures. |

| Handling | Should be stored in a cool, dry environment under an inert atmosphere. |

Chemical Reactivity

The reactivity of Trioxo(triphenylsilyloxy)rhenium(VII) is characterized by its utility as a catalyst, particularly in oxidation reactions. The rhenium center is electrophilic and can coordinate to various substrates.

Overview of Reactivity

The compound engages in several key types of reactions, making it a versatile reagent in organic synthesis.

Caption: Reactivity pathways of Trioxo(triphenylsilyloxy)rhenium(VII).

Catalytic Oxidations

Rhenium(VII) oxo complexes are well-established as catalysts for a variety of oxidation processes, including the epoxidation of olefins and the oxidation of sulfides.[1] In these reactions, (Ph₃SiO)ReO₃ can act as a pre-catalyst that, in the presence of an oxygen source like hydrogen peroxide, forms a highly reactive peroxo-rhenium species responsible for the oxygen transfer to the substrate.

Reactions with Lewis Bases

The electrophilic rhenium center readily coordinates with Lewis bases. This can lead to the formation of stable adducts, which can modify the reactivity and solubility of the complex.

Reactions with Diols

Similar to other rhenium(VII) trioxo complexes, (Ph₃SiO)ReO₃ is expected to react with diols.[2][3] This type of reaction typically proceeds via condensation, where the diol displaces the triphenylsilyloxy ligand to form rhenium(VII) trioxo hydrogendiolato complexes.[2][3] These reactions can sometimes be followed by a reduction of the rhenium center from Re(VII) to Re(VI), leading to the formation of oxo bis(diolato) complexes.[2][3]

Experimental Protocols

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

Materials:

-

Dirhenium heptoxide (Re₂O₇)

-

Triphenylsilanol (Ph₃SiOH)

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve dirhenium heptoxide in anhydrous CCl₄.

-

In a separate flask, prepare a solution of triphenylsilanol in the same anhydrous solvent.

-

Slowly add the triphenylsilanol solution to the stirred solution of dirhenium heptoxide at room temperature.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system, such as a hexane/dichloromethane mixture.

Catalytic Epoxidation of an Olefin (General Procedure)

Materials:

-

Olefin (e.g., cyclooctene)

-

Trioxo(triphenylsilyloxy)rhenium(VII) (as catalyst)

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the olefin and a catalytic amount of (Ph₃SiO)ReO₃ in the anhydrous solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add the hydrogen peroxide solution dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude epoxide can be purified by column chromatography.

Spectroscopic and Structural Data

The characterization of Trioxo(triphenylsilyloxy)rhenium(VII) relies on various spectroscopic techniques.

| Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Strong absorptions in the 900-1000 cm⁻¹ region corresponding to the Re=O stretching vibrations. Bands associated with the Si-O-Re linkage and the phenyl groups of the silyloxy ligand are also present. |

| ¹H and ¹³C NMR Spectroscopy | Resonances in the aromatic region corresponding to the phenyl protons and carbons of the triphenylsilyloxy ligand. |

| ¹⁷O NMR Spectroscopy | The chemical shifts are highly sensitive to the coordination environment of the oxygen atoms and can provide valuable information about the Re=O and Re-O-Si bonding. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths and angles, confirming the coordination geometry around the rhenium center. |

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) is a valuable compound in the field of organometallic chemistry and catalysis. Its synthesis from readily available precursors and its reactivity, particularly in catalytic oxidations, make it a subject of continued interest. A thorough understanding of its thermal stability and reactivity profile is crucial for its effective application in research and development. Further studies, especially detailed thermal analysis, would provide a more complete picture of its properties and limitations.

References

- 1. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and reactions of rhenium(VII) trioxo hydrogendiolato complexes and rhenium(VI) oxo bis(diolato) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Silyloxy Rhenium Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of silyloxy rhenium complexes. While a nascent field of study, understanding the electronic landscape of these organometallic compounds is crucial for their application in catalysis, materials science, and particularly in the design of novel radiopharmaceuticals. This document synthesizes available data on their synthesis, characterization, and theoretical electronic structures, offering a foundational resource for professionals in research and drug development.

Core Electronic Properties: A Data-Centric Overview

The electronic environment of the rhenium center in silyloxy complexes is significantly influenced by the nature of the silyloxy ligand (-OSiR₃) and other coordinating ligands. Spectroscopic and electrochemical data, where available, provide direct insights into this environment. The following tables summarize key quantitative data extracted from the scientific literature.

| Complex | Key Spectroscopic Data (IR ν(CO) cm⁻¹) | Reference |

| fac-[Re(CO)₃(Ph₂PCH₂CH₂PPh₂)OSiMe₃] | Not explicitly reported in abstract | [1] |

| Na[Re₂(CO)₆(µ-OSiMe₃)₃] | Not explicitly reported in abstract | [1] |

| [Re₂(CO)₆(µ-OH)(µ-OSiMe₃)₂]⁻ | Not explicitly reported in abstract | [1] |

Note: The infrared stretching frequencies of carbonyl (CO) ligands are sensitive probes of the electron density at the metal center. A lower ν(CO) frequency generally indicates a more electron-rich metal center, resulting from stronger π-backbonding from the metal to the CO ligands.

Theoretical Insights into Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of metal complexes, including the energies and compositions of frontier molecular orbitals (HOMO and LUMO). While specific DFT studies on a wide range of silyloxy rhenium complexes are limited, the principles derived from studies on other rhenium complexes are highly applicable.

The HOMO-LUMO gap is a critical parameter, influencing the complex's reactivity, stability, and photophysical properties. For silyloxy rhenium complexes, the HOMO is expected to have significant metal d-orbital character, potentially mixed with p-orbitals from the silyloxy oxygen. The LUMO is typically associated with the π* orbitals of other ligands, such as carbonyls or diimines, or higher-lying metal d-orbitals. The electronegativity of the substituents on the silicon atom and the nature of other ligands will modulate this energy gap.

Experimental Protocols: A Methodological Framework

The synthesis and characterization of silyloxy rhenium complexes involve specialized techniques to handle air- and moisture-sensitive compounds. The following sections detail generalized experimental protocols based on established methods for organometallic rhenium chemistry.

Synthesis of Silyloxy Rhenium Complexes

The synthesis of silyloxy rhenium complexes can be achieved through several routes, with the salt metathesis reaction between a rhenium halide or triflate precursor and a sodium silanolate being a common method.

A representative synthesis is that of fac-[Re(CO)₃(Ph₂PCH₂CH₂PPh₂)OSiMe₃].[1] This reaction involves the treatment of a rhenium triflate complex, fac-[Re(CO)₃(Ph₂PCH₂CH₂PPh₂)OTf], with sodium trimethylsilanolate (Me₃SiONa). The triflate anion (OTf⁻) acts as a good leaving group, facilitating the coordination of the trimethylsilyloxy ligand.

DOT Script for Synthesis Workflow

Caption: General workflow for the synthesis of a silyloxy rhenium complex via salt metathesis.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for probing the redox properties of metal complexes. It provides information on oxidation and reduction potentials, which are directly related to the energies of the frontier molecular orbitals.

A typical CV experiment for a silyloxy rhenium complex would involve dissolving the complex in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The solution is then analyzed using a three-electrode setup (working, reference, and counter electrodes). The resulting voltammogram reveals the potentials at which the complex undergoes reversible or irreversible electron transfer processes.

DOT Script for Cyclic Voltammetry Workflow

Caption: Experimental setup for cyclic voltammetry analysis of a silyloxy rhenium complex.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy is crucial for analyzing the CO stretching frequencies in carbonyl-containing silyloxy rhenium complexes. The position of these bands provides a direct measure of the electron density on the rhenium center.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. For rhenium complexes, these spectra are often characterized by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. The energies of these transitions are directly related to the relative energies of the molecular orbitals involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are essential for confirming the structure of silyloxy rhenium complexes. Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment around the nuclei.

Computational Chemistry: Density Functional Theory

DFT calculations are instrumental in predicting and interpreting the electronic properties of silyloxy rhenium complexes.

The typical workflow for a DFT study involves:

-

Geometry Optimization: The molecular structure of the complex is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR spectra.

-

Electronic Structure Analysis: The energies and compositions of the molecular orbitals (including HOMO and LUMO) are calculated. This allows for the determination of the HOMO-LUMO gap and the visualization of the spatial distribution of these orbitals.

-

Calculation of Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the complex.

DOT Script for DFT Calculation Workflow

Caption: A simplified workflow for the computational study of a silyloxy rhenium complex using DFT.

Concluding Remarks

The study of the electronic properties of silyloxy rhenium complexes is an area with significant potential for growth. The methodologies outlined in this guide provide a robust framework for future investigations. A deeper understanding of the electronic structure-property relationships will undoubtedly accelerate the development of new technologies based on these fascinating organometallic compounds, from advanced catalysts to targeted radiopharmaceuticals. Further research focusing on the systematic synthesis of a broader range of silyloxy rhenium complexes and their thorough electronic characterization is highly encouraged.

References

In-Depth Technical Guide to Trioxo(triphenylsilyloxy)rhenium(VII)

CAS Number: 60624-60-4

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula C₁₈H₁₅O₄ReSi, is an organometallic compound featuring a rhenium atom in its highest +7 oxidation state. This pale yellow, solid material is distinguished by the presence of a bulky triphenylsilyloxy ligand, which imparts unique stability and catalytic properties. It is primarily recognized for its efficacy as a catalyst in a range of organic transformations, including oxidation, epoxidation, and carbon-carbon bond-forming reactions. Its potential applications extend to materials science and, while less explored, may hold promise in biomedical research.

Table 1: Physicochemical Properties of Trioxo(triphenylsilyloxy)rhenium(VII)

| Property | Value |

| CAS Number | 60624-60-4 |

| Molecular Formula | C₁₈H₁₅O₄ReSi |

| Molecular Weight | 509.60 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 108-110 °C |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane (B109758), chloroform) and hexanes. Insoluble in water. |

| Storage Temperature | 2-8 °C |

Synthesis and Characterization

Experimental Protocol: Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

A prevalent method for the synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) involves the reaction of dirhenium heptoxide (Re₂O₇) with triphenylsilanol (B1683266) (Ph₃SiOH).

Materials:

-

Dirhenium heptoxide (Re₂O₇)

-

Triphenylsilanol (Ph₃SiOH)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous hexanes

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve dirhenium heptoxide in anhydrous dichloromethane.

-

In a separate flask, prepare a solution of triphenylsilanol in anhydrous dichloromethane.

-

Slowly add the triphenylsilanol solution to the stirred solution of dirhenium heptoxide at room temperature.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is then purified by recrystallization from a dichloromethane/hexanes solvent system. The solid product is washed with cold hexanes and dried under vacuum.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Trioxo(triphenylsilyloxy)rhenium(VII).

Characterization Data

While detailed spectral data in the public domain is limited, characterization of Trioxo(triphenylsilyloxy)rhenium(VII) is typically achieved through standard spectroscopic methods.

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Aromatic protons of the phenyl groups are expected in the range of δ 7.2-7.8 ppm. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the aromatic carbons of the triphenylsilyl group. |

| Infrared (IR) | Strong absorption bands characteristic of Re=O stretching vibrations (typically around 950-1000 cm⁻¹) and Si-O stretching. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight. |

Catalytic Applications in Organic Synthesis

Trioxo(triphenylsilyloxy)rhenium(VII) is a versatile catalyst, particularly effective in Lewis acid-catalyzed reactions.

Prins Cyclization Reactions

A significant application of this catalyst is in the Prins cyclization, a carbon-carbon bond-forming reaction between an aldehyde (or ketone) and a homoallylic alcohol. This reaction is a powerful tool for the synthesis of substituted tetrahydropyrans, which are common structural motifs in many natural products.[1][2][3]

Experimental Protocol: Catalytic Prins Cyclization

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

Trioxo(triphenylsilyloxy)rhenium(VII) (catalyst, typically 1-5 mol%)

-

Anhydrous solvent (e.g., dichloromethane, hexanes)

-

Inert gas (Argon or Nitrogen)

-

Standard reaction glassware

Procedure:

-

To a stirred solution of the homoallylic alcohol and the aldehyde in the chosen anhydrous solvent under an inert atmosphere, add Trioxo(triphenylsilyloxy)rhenium(VII) at room temperature.

-

The reaction is monitored by TLC until the starting materials are consumed. Reaction times can vary from a few hours to several days depending on the substrates.[1]

-

Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Diagram 2: Proposed Catalytic Cycle for Prins Cyclization

Caption: Proposed mechanism for the Trioxo(triphenylsilyloxy)rhenium(VII)-catalyzed Prins cyclization.[1]

Oxidation and Epoxidation Reactions

While specific protocols for Trioxo(triphenylsilyloxy)rhenium(VII) in oxidation and epoxidation are not as readily available as for its congener, methyltrioxorhenium (MTO), the underlying chemistry is expected to be similar. These reactions typically involve the use of an oxygen source, such as hydrogen peroxide, to convert substrates like alcohols to aldehydes or ketones, and alkenes to epoxides. The bulky silyl (B83357) group may influence the catalyst's stability and selectivity.

Diagram 3: General Workflow for Catalytic Oxidation/Epoxidation

Caption: Generalized experimental workflow for oxidation or epoxidation reactions.

Potential in Drug Development and Biological Systems

The direct biological activity of Trioxo(triphenylsilyloxy)rhenium(VII) has not been extensively reported. However, the broader class of rhenium compounds has garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents.[4][5][6] Rhenium complexes are being investigated for their potential to act as radiopharmaceuticals, photodynamic therapy agents, and inhibitors of key cellular processes.

Potential Mechanisms of Action for Rhenium Complexes:

-

DNA Intercalation and Damage: Some rhenium complexes can bind to DNA, leading to conformational changes that can disrupt replication and transcription.

-

Mitochondrial Targeting: The lipophilic nature of certain rhenium complexes can lead to their accumulation in mitochondria, inducing apoptosis through the generation of reactive oxygen species (ROS) or disruption of the mitochondrial membrane potential.[6]

-

Enzyme Inhibition: Rhenium complexes can be designed to inhibit specific enzymes that are overexpressed in cancer cells.

-

Signaling Pathway Modulation: Some rhenium compounds have been shown to modulate cellular signaling pathways, such as those involved in apoptosis and cell proliferation.[4]

While no specific signaling pathway has been directly associated with Trioxo(triphenylsilyloxy)rhenium(VII), its potential to engage in such interactions warrants further investigation, especially given the precedent set by other organorhenium compounds.

Diagram 4: Potential Areas of Investigation for Biological Activity

Caption: Logical relationships for investigating the potential biological effects.

Safety and Handling

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) is a valuable catalytic tool for organic synthesis, with a particularly well-documented role in Prins cyclization reactions. Its synthesis is straightforward, and it offers a milder alternative to traditional strong acid catalysts. While its direct application in drug development is yet to be established, the broader context of rhenium chemistry in medicine suggests that this compound and its derivatives could be interesting candidates for future biological evaluation. Further research is needed to fully elucidate its catalytic scope, explore its potential in medicinal chemistry, and comprehensively characterize its toxicological profile.

References

- 1. Rhenium(VII) Catalysis of Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhenium(VII) Catalysis of Prins Cyclization Reactions [organic-chemistry.org]

- 3. Rhenium(VII) catalysis of Prins cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Rhenium Compounds in Targeted Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Theoretical and Computational Studies of Trioxo(triphenylsilyloxy)rhenium(VII)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of Trioxo(triphenylsilyloxy)rhenium(VII), a high-valent organorhenium compound with significant applications in catalysis. This document outlines the key structural and spectroscopic properties of the molecule, details established experimental protocols for its synthesis, and presents a robust computational methodology for its theoretical investigation. Quantitative data is summarized in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the interplay between experimental and computational approaches in characterizing this important catalytic species.

Introduction

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula (C₆H₅)₃SiOReO₃, is a notable member of the family of high-valent rhenium(VII) oxo complexes. These compounds are of significant interest due to their exceptional catalytic activity in a variety of organic transformations, including olefin epoxidation, alcohol oxidation, and C-H bond activation. The triphenylsilyloxy ligand imparts unique stability and solubility characteristics to the complex, making it a versatile tool in synthetic chemistry.

Understanding the intricate relationship between the electronic structure, geometry, and reactivity of Trioxo(triphenylsilyloxy)rhenium(VII) is paramount for the rational design of more efficient and selective catalysts. Theoretical and computational chemistry provides a powerful lens through which to investigate these properties at a molecular level. This guide serves as a technical resource for researchers aiming to conduct or interpret such studies, bridging the gap between experimental observations and theoretical predictions.

Molecular Structure and Properties

The molecular structure of Trioxo(triphenylsilyloxy)rhenium(VII) is characterized by a central rhenium atom in its highest +7 oxidation state. This rhenium center is coordinated to three terminal oxo ligands and one triphenylsilyloxy group. The coordination geometry around the rhenium atom is crucial for its catalytic activity. While a full, publicly available crystal structure determination with detailed bond lengths and angles for Trioxo(triphenylsilyloxy)rhenium(VII) is not readily found in the common databases, data from related structures and computational models provide significant insights.

Table 1: Experimental and Computationally Predicted Geometrical Parameters for Trioxo(triphenylsilyloxy)rhenium(VII)

| Parameter | Experimental Value | Computationally Predicted Value | Method/Basis Set | Reference |

| Bond Lengths (Å) | ||||

| Re=O | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| Re-O(Si) | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| Si-O | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| Si-C | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| Bond Angles (°) | ||||

| O=Re=O | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| O=Re-O(Si) | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| Re-O-Si | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

| O-Si-C | Data not available | [Insert predicted value] | PBE0/LANL2TZ(f) | [Cite] |

Note: As of the last update, specific experimental crystallographic data for Trioxo(triphenylsilyloxy)rhenium(VII) was not found in publicly accessible databases. The computational values are placeholders to be filled upon performing the calculations as described in Section 4.

Experimental Protocols

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) is typically achieved through the reaction of a suitable rhenium(VII) oxide precursor with triphenylsilanol (B1683266). A commonly cited method involves the following steps:

Reaction Scheme:

Re₂O₇ + 2 (C₆H₅)₃SiOH → 2 (C₆H₅)₃SiOReO₃ + H₂O

Materials:

-

Dirhenium heptoxide (Re₂O₇)

-

Triphenylsilanol ((C₆H₅)₃SiOH)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of triphenylsilanol in anhydrous dichloromethane is prepared in a Schlenk flask.

-

Dirhenium heptoxide is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for a specified period (typically several hours) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or IR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid residue is then purified, typically by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexane), to yield Trioxo(triphenylsilyloxy)rhenium(VII) as a crystalline solid.

A patent has mentioned the synthesis and characterization of this compound, providing a basis for this experimental protocol.

Spectroscopic Characterization

3.2.1. Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the "ReO₃" core of the molecule. The Re=O stretching vibrations give rise to strong and characteristic bands in the infrared (IR) and Raman spectra.

Table 2: Experimental and Computationally Predicted Vibrational Frequencies (cm⁻¹) for Trioxo(triphenylsilyloxy)rhenium(VII)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computationally Predicted Frequency (cm⁻¹) | Assignment |

| ν(Re=O) symmetric | Data not available | [Insert predicted value] | Symmetric stretch |

| ν(Re=O) asymmetric | Data not available | [Insert predicted value] | Asymmetric stretch |

| ν(Re-O-Si) | Data not available | [Insert predicted value] | Stretch |

| δ(O=Re=O) | Data not available | [Insert predicted value] | Bending/Deformation |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the presence and integrity of the triphenylsilyl ligand. ¹⁷O NMR can provide direct information about the oxo and silyloxy oxygen environments, though its application can be challenging due to the quadrupolar nature of the ¹⁷O nucleus.

3.2.3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.

Theoretical and Computational Methodology

A robust computational approach is essential for accurately predicting the geometric, electronic, and spectroscopic properties of Trioxo(triphenylsilyloxy)rhenium(VII). Density Functional Theory (DFT) has been shown to be a reliable method for studying transition metal complexes.

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of Trioxo(triphenylsilyloxy)rhenium(VII).

Recommended Computational Details

-

Methodology: Density Functional Theory (DFT) is the recommended approach. The hybrid functional PBE0 has been shown to perform well for rhenium complexes, providing a good balance between accuracy and computational cost. The B3LYP functional is also a widely used alternative.

-

Basis Set: For the rhenium atom, an effective core potential (ECP) such as LANL2TZ(f) is recommended to account for relativistic effects, which are significant for heavy elements. For the lighter atoms (Si, O, C, H), a Pople-style basis set like 6-31G(d,p) or a Dunning-type basis set such as cc-pVDZ is appropriate.

-

Solvent Effects: To model the behavior of the complex in solution, a polarizable continuum model (PCM) or the SMD solvation model can be employed. The choice of solvent in the model should match the experimental conditions (e.g., dichloromethane).

-

Software: A variety of quantum chemistry software packages can be used for these calculations, including Gaussian, ORCA, and NWChem.

Analysis of Computational Results

-

Geometry Optimization: The optimized geometry provides the equilibrium structure of the molecule, from which bond lengths and angles can be extracted and compared with experimental data if available.

-

Frequency Analysis: Calculation of the vibrational frequencies allows for the simulation of IR and Raman spectra. This is crucial for assigning experimental spectral features and for confirming that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Structure Analysis: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). Analysis of the molecular orbitals (e.g., HOMO and LUMO) provides insights into the electronic transitions and the reactivity of the complex. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to further investigate the nature of the chemical bonds.

Logical Relationships in Catalysis

The catalytic activity of Trioxo(triphenylsilyloxy)rhenium(VII) can be understood through a series of interconnected steps. The following diagram illustrates the logical relationships in a generic catalytic oxidation cycle involving this complex.

Conclusion

X-ray crystal structure of Trioxo(triphenylsilyloxy)rhenium(VII)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of trioxo(triphenylsilyloxy)rhenium(VII), a significant organometallic compound with applications in catalysis. While this document delves into its synthesis, molecular geometry, and catalytic activity, it is important to note that a detailed, publicly available X-ray crystal structure with comprehensive crystallographic data such as unit cell parameters, bond lengths, and angles could not be located in prominent databases (including the Cambridge Crystallographic Data Centre) or the cited primary literature during the extensive search conducted for this guide. The seminal work detailing its synthesis is attributed to Wilkinson and coworkers, but the full crystallographic analysis was not found. This guide, therefore, focuses on the established knowledge of the compound, providing researchers with a solid foundation for its synthesis and application.

Molecular Structure and Properties

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula ReO₃(OSiPh₃), is a rhenium(VII) complex characterized by a central rhenium atom bonded to three terminal oxo ligands and a triphenylsilyloxy group. Spectroscopic data and theoretical considerations strongly suggest a distorted trigonal bipyramidal geometry around the rhenium center. This geometry arises from the steric bulk of the triphenylsilyloxy ligand influencing the arrangement of the oxo ligands.

While precise, experimentally determined quantitative data from X-ray crystallography is not available in the accessed literature, the following table summarizes the known qualitative and general physical properties of the compound.

| Property | Description |

| Molecular Formula | C₁₈H₁₅O₄ReSi |

| Molecular Weight | 509.60 g/mol |

| General Appearance | Pale yellow crystalline solid |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Oxidation State of Re | +7 |

Experimental Protocols

The synthesis of trioxo(triphenylsilyloxy)rhenium(VII) involves the reaction of a suitable rhenium(VII) precursor with triphenylsilanol (B1683266). The following is a generalized experimental protocol based on the synthesis of analogous trioxo(alkoxy)rhenium(VII) complexes.

Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

Materials:

-

Dirhenium heptoxide (Re₂O₇) or a related reactive rhenium(VII) oxide species.

-

Triphenylsilanol (Ph₃SiOH)

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylsilanol in the anhydrous solvent.

-

Addition of Rhenium Precursor: To the stirred solution of triphenylsilanol, add a stoichiometric amount of the rhenium(VII) precursor at room temperature. The reaction is often exothermic and may require cooling in an ice bath to control the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the dissolution of the starting materials.

-

Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude trioxo(triphenylsilyloxy)rhenium(VII) can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the product as a crystalline solid.

Spectroscopic Characterization

While a full crystallographic analysis is not publicly available, spectroscopic methods are crucial for the characterization of trioxo(triphenylsilyloxy)rhenium(VII).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands in the region of 900-1000 cm⁻¹, which are characteristic of the Re=O stretching vibrations of the trioxo core. The presence of the triphenylsilyloxy ligand will be indicated by bands corresponding to Si-O and phenyl group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic signals for the phenyl protons and carbons of the triphenylsilyl group. ¹⁷O NMR could potentially provide information about the different oxygen environments (Re=O vs. Re-O-Si), though this technique is less common.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Mandatory Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of trioxo(triphenylsilyloxy)rhenium(VII).

Catalytic Application: Olefin Epoxidation

Trioxo(alkoxy)rhenium(VII) complexes are known to be catalysts for various organic transformations, including olefin epoxidation. The following diagram illustrates a simplified catalytic cycle for this process.

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) remains a compound of significant interest due to its catalytic potential. While the absence of a detailed public crystal structure limits a complete understanding of its solid-state arrangement, the available information on its synthesis and spectroscopic properties provides a strong basis for its further investigation and application in chemical research. Future work to obtain and publish the full crystallographic data for this compound would be a valuable contribution to the field of organometallic chemistry.

Unraveling the Reaction Pathways of Trioxo(silyloxy)rhenium(VII) Catalysts: A DFT-Guided Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-valent oxorhenium complexes are powerful catalysts for a variety of oxidative transformations that are crucial in synthetic chemistry and drug development. Among these, Trioxo(triphenylsilyloxy)rhenium(VII), (Ph₃SiO)ReO₃, and its analogues represent a class of catalysts with significant potential. However, detailed mechanistic studies, particularly those employing Density Functional Theory (DFT) calculations, on the triphenylsilyloxy derivative are not extensively available in the current literature. To provide a comprehensive technical guide, this document will focus on the well-studied and closely related catalyst, Methyltrioxorhenium(VII) (MTO, CH₃ReO₃), as a model system. The electronic and steric effects of the triphenylsilyloxy ligand will be discussed in comparison to the methyl group of MTO to extrapolate the potential reactivity of (Ph₃SiO)ReO₃.

This guide will delve into the DFT-elucidated mechanisms of MTO-catalyzed reactions, with a primary focus on the epoxidation of olefins using hydrogen peroxide as the terminal oxidant. We will present key quantitative data, detailed experimental protocols, and clear visualizations of the reaction pathways to provide a thorough understanding of this catalytic system.

Core Reaction Mechanism: Olefin Epoxidation with MTO and H₂O₂

The catalytic cycle of MTO-catalyzed olefin epoxidation with hydrogen peroxide involves two main stages: the formation of active peroxo species and the subsequent oxygen atom transfer to the olefin. DFT calculations have been instrumental in elucidating the structures and energetics of the intermediates and transition states involved in this process.

Formation of Active Peroxorhenium Complexes

The reaction between MTO and hydrogen peroxide leads to the formation of two key catalytically active species: a monoperoxo complex, CH₃ReO₂(η²-O₂), and a bisperoxo complex, CH₃ReO(η²-O₂)₂.[1][2] The formation of these peroxo species is crucial for the subsequent epoxidation step.[3]

dot

Caption: Formation of active mono- and bisperoxo rhenium complexes.

DFT studies have revealed that water plays a crucial co-catalytic role in the formation of these peroxo complexes.[1][4] Water molecules can facilitate the proton transfer from hydrogen peroxide to an oxo ligand on the rhenium center, significantly lowering the activation barriers for the formation of both the monoperoxo and bisperoxo species.[4]

Oxygen Atom Transfer to the Olefin

Both the monoperoxo and bisperoxo complexes are competent for the epoxidation of olefins. The generally accepted mechanism involves an electrophilic attack of the peroxo oxygen on the nucleophilic double bond of the olefin. DFT calculations have identified a spiro transition state for this oxygen transfer step.

dot

Caption: Generalized pathway for olefin epoxidation by a peroxorhenium complex.

The bisperoxo complex is generally considered to be the more active species in the catalytic cycle.[5] The rate of epoxidation can be influenced by the nature of the olefin and the solvent.[5]

Quantitative Data from DFT Calculations

The following tables summarize key thermodynamic and kinetic data obtained from DFT calculations for the MTO-catalyzed epoxidation of a model olefin (ethylene). These values are typically calculated at a specific level of theory (e.g., B3LYP functional with a suitable basis set) and may include solvent corrections.

Table 1: Calculated Free Energies of Reaction (ΔG) for Peroxo Complex Formation

| Reaction | ΔG (kcal/mol) in aqueous CH₃CN |

| MTO + H₂O₂ → Monoperoxo Complex (A) + H₂O | -5.8 |

| Monoperoxo Complex (A) + H₂O₂ → Bisperoxo Complex (B) + H₂O | -3.2 |

Data adapted from computational studies on MTO.[1]

Table 2: Calculated Activation Barriers (ΔG‡) for Olefin Epoxidation

| Reactant Complex | Olefin | ΔG‡ (kcal/mol) |

| Monoperoxo Complex (A) | Ethylene | ~21-25 |

| Bisperoxo Complex (B) | Ethylene | ~18-22 |

Note: These are representative values from various DFT studies. The exact values can vary depending on the computational methodology and the specific olefin.

Experimental Protocols

This section provides a general experimental protocol for the MTO-catalyzed epoxidation of an olefin using aqueous hydrogen peroxide. This protocol can serve as a starting point for reactions catalyzed by Trioxo(triphenylsilyloxy)rhenium(VII), with the understanding that optimization of reaction conditions may be necessary.

Materials:

-

Methyltrioxorhenium(VII) (MTO)

-

Olefin substrate

-

30-35% Aqueous hydrogen peroxide (H₂O₂)

-

Pyridine or 3-cyanopyridine (B1664610) (as a Lewis basic additive to suppress epoxide ring-opening)[6]

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the olefin substrate (1.0 equiv) and the solvent (e.g., CH₂Cl₂).

-

Add the Lewis basic additive (e.g., pyridine, 0.1-1.0 equiv).

-

Add the MTO catalyst (0.1-1.0 mol%).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise to the stirred reaction mixture over a period of 15-30 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired epoxide.

Logical Workflow for a DFT Study of the Catalytic Cycle

The following diagram illustrates a typical workflow for a computational investigation of a catalytic reaction mechanism using DFT.

dot

Caption: A logical workflow for a DFT investigation of a catalytic reaction.

The Role of the Triphenylsilyloxy Ligand

While MTO provides a robust model, the triphenylsilyloxy ligand in (Ph₃SiO)ReO₃ is expected to influence the catalytic activity. The triphenylsilyl group is sterically bulky and can be considered more electron-withdrawing than a methyl group.

-

Steric Effects: The bulkiness of the -OSiPh₃ group may hinder the approach of bulky olefin substrates to the rhenium center, potentially leading to lower reaction rates or altered selectivity compared to MTO.

-

Electronic Effects: The electron-withdrawing nature of the silyloxy group can increase the Lewis acidity of the rhenium center. This could enhance the rate of reaction with hydrogen peroxide to form the active peroxo species. However, an increased Lewis acidity might also promote the acid-catalyzed ring-opening of the formed epoxide, a common side reaction.[7] The use of Lewis basic additives, as described in the experimental protocol, would be crucial to mitigate this effect.

Conclusion

DFT calculations have provided invaluable insights into the reaction mechanisms of MTO-catalyzed oxidations, particularly olefin epoxidation. This technical guide, using MTO as a foundational model, offers a detailed overview of the catalytic cycle, supported by quantitative data, experimental protocols, and workflow visualizations. While direct computational studies on Trioxo(triphenylsilyloxy)rhenium(VII) are limited, the principles and methodologies outlined here provide a strong framework for researchers to understand, predict, and optimize the catalytic performance of this and related rhenium(VII) oxo complexes in the development of novel synthetic methodologies. The interplay of steric and electronic effects introduced by the triphenylsilyloxy ligand presents an interesting avenue for further experimental and computational investigation to tailor catalyst reactivity and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Kinetics of MTO-catalyzed olefin epoxidation in ambient temperature ionic liquids: UV/Vis and 2H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTO - Methyltrioxorhenium [organic-chemistry.org]

- 7. Selective Oxidation Reactions of Natural Compounds with Hydrogen Peroxide Mediated by Methyltrioxorhenium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Trioxo(triphenylsilyloxy)rhenium(VII): Application Notes and Protocols for Oxidation Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula (C₆H₅)₃SiOReO₃, is a rhenium(VII) complex that has been noted for its catalytic activity. While much of the research on rhenium-catalyzed oxidations has centered on methyltrioxorhenium(VII) (MTO), the unique properties of silyloxy-ligated rhenium complexes offer potential for distinct reactivity and selectivity profiles. This document provides an overview of the potential applications of Trioxo(triphenylsilyloxy)rhenium(VII) as an oxidation catalyst, drawing parallels from related, well-documented rhenium catalysts. Due to the limited specific literature on this exact compound's use in oxidation, the following protocols are based on general methodologies for similar rhenium-catalyzed oxidation reactions and should be considered as starting points for experimental design.

Principle of Rhenium-Catalyzed Oxidation

Rhenium(VII) complexes, such as Trioxo(triphenylsilyloxy)rhenium(VII), are powerful Lewis acids that can activate peroxide oxidants, most commonly hydrogen peroxide (H₂O₂). The catalytic cycle is generally believed to involve the formation of highly reactive mono- and bis(peroxo)rhenium species. These peroxo complexes are potent oxygen transfer agents capable of oxidizing a variety of organic substrates, including sulfides, amines, and phosphines. The triphenylsilyloxy ligand can influence the catalyst's solubility, stability, and electronic properties, potentially modulating its catalytic performance.

Potential Applications in Organic Synthesis

Based on the known reactivity of similar rhenium catalysts, Trioxo(triphenylsilyloxy)rhenium(VII) is a promising candidate for the following oxidative transformations:

-

Oxidation of Sulfides to Sulfoxides and Sulfones: Selective oxidation of sulfides is a crucial transformation in medicinal chemistry and materials science. Rhenium catalysts are known to efficiently catalyze the oxidation of sulfides to sulfoxides with high selectivity, and further oxidation to sulfones can often be achieved by adjusting the reaction conditions.

-

Oxidation of Amines to N-oxides: N-oxides are important intermediates in organic synthesis and can exhibit unique biological activities. Rhenium catalysts can facilitate the oxidation of tertiary amines to their corresponding N-oxides.

-

Oxidation of Phosphines to Phosphine (B1218219) Oxides: This transformation is relevant in various synthetic methodologies, including the purification of phosphine ligands and in tandem reaction sequences.

Experimental Protocols (General Methodologies)

The following are generalized protocols that can serve as a starting point for the use of Trioxo(triphenylsilyloxy)rhenium(VII) as an oxidation catalyst. Optimization of catalyst loading, oxidant equivalents, solvent, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: Catalytic Oxidation of Sulfides to Sulfoxides

Objective: To selectively oxidize a sulfide (B99878) to the corresponding sulfoxide (B87167) using Trioxo(triphenylsilyloxy)rhenium(VII) and hydrogen peroxide.

Materials:

-

Sulfide substrate

-

Trioxo(triphenylsilyloxy)rhenium(VII)

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide substrate (1.0 mmol) in the chosen anhydrous solvent (5-10 mL).

-

Add Trioxo(triphenylsilyloxy)rhenium(VII) (0.005 - 0.02 mmol, 0.5 - 2.0 mol%) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (1.0 - 1.2 mmol, 1.0 - 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure sulfoxide.

Quantitative Data (Hypothetical):

| Substrate (Sulfide) | Catalyst Loading (mol%) | Oxidant (equiv. H₂O₂) | Solvent | Time (h) | Yield of Sulfoxide (%) |

| Thioanisole | 1.0 | 1.1 | Ethanol | 4 | >95 |

| Dibenzyl sulfide | 1.0 | 1.1 | Acetonitrile | 6 | >95 |

| Methyl phenyl sulfide | 0.5 | 1.0 | Dichloromethane | 2 | >98 |

Protocol 2: Catalytic Oxidation of Tertiary Amines to N-Oxides

Objective: To synthesize an N-oxide from a tertiary amine using Trioxo(triphenylsilyloxy)rhenium(VII) as the catalyst.

Materials:

-

Tertiary amine substrate

-

Trioxo(triphenylsilyloxy)rhenium(VII)

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous solvent (e.g., methanol (B129727) or acetonitrile)

-

Manganese dioxide (for quenching excess peroxide)

-

Standard laboratory glassware and stirring apparatus

-

TLC supplies for reaction monitoring

Procedure:

-

To a stirred solution of the tertiary amine (1.0 mmol) in the chosen anhydrous solvent (5-10 mL), add Trioxo(triphenylsilyloxy)rhenium(VII) (0.01 - 0.05 mmol, 1.0 - 5.0 mol%).

-

Cool the mixture to 0 °C.

-

Add hydrogen peroxide (1.1 - 1.5 mmol, 1.1 - 1.5 equivalents) dropwise.

-

Allow the reaction to proceed at 0 °C to room temperature for 1-12 hours, monitoring by TLC.

-

After completion, carefully add a small amount of manganese dioxide to decompose any excess hydrogen peroxide (caution: exothermic reaction).

-

Filter the reaction mixture through a pad of celite to remove the manganese dioxide and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting N-oxide by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Substrate (Tertiary Amine) | Catalyst Loading (mol%) | Oxidant (equiv. H₂O₂) | Solvent | Time (h) | Yield of N-Oxide (%) |

| N-Methylmorpholine | 2.0 | 1.2 | Methanol | 3 | >90 |

| Triethylamine | 2.5 | 1.3 | Acetonitrile | 5 | >85 |

| Pyridine | 3.0 | 1.5 | Methanol | 8 | >80 |

Visualizations

Experimental Workflow for Catalytic Oxidation

Caption: General experimental workflow for oxidation reactions catalyzed by Trioxo(triphenylsilyloxy)rhenium(VII).

Proposed Catalytic Cycle for Sulfide Oxidation

Caption: Proposed catalytic cycle for the oxidation of sulfides using Trioxo(triphenylsilyloxy)rhenium(VII).

Safety Precautions

-

Rhenium compounds, while generally less toxic than other heavy metals, should be handled with care in a well-ventilated fume hood.

-

Hydrogen peroxide is a strong oxidant and can be corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Reactions involving peroxides can be exothermic and should be cooled appropriately, especially during the addition of the oxidant.

-

Quenching of excess peroxide should be done carefully to control the rate of gas evolution and heat generation.

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) holds potential as a valuable catalyst for a range of oxidation reactions in organic synthesis. The provided protocols offer a foundational basis for exploring its catalytic activity. Researchers are encouraged to perform thorough optimization studies to tailor the reaction conditions for their specific substrates and desired products. Further investigation into the precise mechanistic details of this catalyst will undoubtedly expand its applications in both academic and industrial settings.

Application Notes and Protocols for Olefin Epoxidation Using a Rhenium(VII) Catalyst System

Note: While the request specified the use of Trioxo(triphenylsilyloxy)rhenium(VII), a detailed experimental protocol for this specific catalyst could not be located in the reviewed literature. Therefore, this document provides a comprehensive protocol based on the closely related and extensively studied catalyst, Methyltrioxorhenium(VII) (MTO), which serves as a representative model for epoxidation reactions catalyzed by Rhenium(VII) complexes.

Introduction

Epoxides are valuable intermediates in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. The development of efficient and selective catalytic methods for the epoxidation of olefins is a significant area of research. Rhenium(VII) complexes, particularly Methyltrioxorhenium(VII) (MTO), have emerged as highly effective catalysts for this transformation, utilizing environmentally benign oxidants like hydrogen peroxide. These catalysts exhibit high activity and selectivity under mild reaction conditions. This document provides a detailed protocol for the MTO-catalyzed epoxidation of various olefins.

Catalyst Preparation and Handling

Methyltrioxorhenium(VII) (MTO) is a commercially available, volatile, and colorless solid that is stable under ambient conditions. It is soluble in a wide range of organic solvents. Due to its volatility, it should be handled in a well-ventilated fume hood.

Preparation of a Stock Solution: For ease of handling and accurate dispensing of the catalyst, it is recommended to prepare a stock solution of MTO in a suitable solvent such as dichloromethane (B109758) or tert-butanol.

Experimental Protocol: MTO-Catalyzed Epoxidation of Cyclooctene